Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
Description
Chemical Structure and Properties
Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis (CAS: 748762-46-1) is a racemic mixture of the cis stereoisomer featuring a tetrahydrofuran (THF) backbone substituted with two methanamine groups at the 2R and 5S positions. Its molecular formula is C₈H₁₆N₂O₂, and it serves as a precursor for dicarbamate derivatives . The compound is synthesized via the reaction of THF-diols (cis/trans mixtures) with sodium cyanate in anhydrous methylene chloride, yielding dicarbamates with industrial and pharmaceutical relevance .
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | |
| CAS Number | 748762-46-1 | |
| Stereochemistry | Racemic mixture (cis isomer) | |
| Key Applications | Organic synthesis, pharmaceutical intermediates |
Properties
IUPAC Name |
[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748762-46-1 | |
| Record name | Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and amine precursors.
Cyclization Reaction: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases under controlled temperature and pressure conditions.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the desired (2R,5S) enantiomer. This can be achieved through methods such as chromatography or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as simulated moving bed chromatography, can enhance the efficiency of chiral resolution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles like halides, under conditions such as reflux or room temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules with specific chiral configurations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral configuration allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
- Structure : Shares the THF backbone but replaces methanamine groups with hydroxymethyl (-CH₂OH) moieties .
- Applications : Used as a precursor for polymers and dicarbamate synthesis (e.g., in ’s synthesis of the target compound) .
- Key Difference : Hydroxymethyl groups confer higher polarity, affecting solubility and reactivity compared to methanamine derivatives.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)tetrahydrofuran-3,4-diol
- Structure : A nucleoside analog with a THF ring, hydroxymethyl, and purine groups .
- Applications : Antiviral and anticancer agents (e.g., nucleoside reverse transcriptase inhibitors) .
- Key Difference : Complex stereochemistry (four chiral centers) and biological targeting distinguish it from the simpler dimethanamine derivative.
Stereochemical and Environmental Comparisons
Chloroacetamide Herbicides (e.g., Metolachlor, Alachlor)
- Structure : Amide-based herbicides with chiral centers influencing activity .
- Environmental Impact : Temporarily inhibit soil enzymes (e.g., dehydrogenase), but activity recovers within weeks .
- Contrast : Unlike these herbicides, the target compound lacks halogen substituents, reducing environmental persistence.
α-Hexachlorocyclohexane (α-HCH)
Biological Activity
Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is a chiral compound characterized by its tetrahydrofuran ring structure. The unique stereochemistry of this compound, which includes both (2R) and (5S) configurations, plays a crucial role in its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound primarily stems from its ability to act as a ligand in enzyme-substrate interactions. Its chiral nature allows it to engage in stereospecific binding with various biological targets, influencing biochemical pathways and modulating physiological responses .
Applications in Research
- Enzyme Studies : The compound is utilized in studies examining enzyme kinetics and substrate specificity due to its ability to mimic natural substrates.
- Medicinal Chemistry : Its potential applications in drug development are significant because of its stereospecific interactions with biological receptors .
Case Studies and Research Findings
Several studies have investigated the biological implications of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine:
- Study on Enzyme Binding : A study highlighted that the compound acts as an effective ligand for certain enzymes, demonstrating enhanced binding affinity compared to non-chiral counterparts. This was attributed to its stereochemical configuration that allows for better fit into the active site of enzymes.
- Therapeutic Potential : Research has shown that derivatives of this compound exhibit promising results in modulating receptor activity linked to various diseases. For instance, compounds derived from Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine have been evaluated for their effects on neurotransmitter receptors involved in neurological disorders .
Comparative Analysis with Similar Compounds
The biological activity of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine can be contrasted with other stereoisomers such as:
| Compound Name | Configuration | Biological Activity |
|---|---|---|
| (2R,5R)-tetrahydrofuran-2,5-diyl)dimethanamine | (2R,5R) | Lower binding affinity in enzyme interactions |
| (2S,5S)-tetrahydrofuran-2,5-diyl)dimethanamine | (2S,5S) | Different receptor selectivity |
| (2S,5R)-tetrahydrofuran-2,5-diyl)dimethanamine | (2S,5R) | Reduced efficacy in therapeutic applications |
This table illustrates how the unique configuration of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine contributes to its distinctive biological properties.
Q & A
What are the key physicochemical properties of cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, and how do they influence experimental design?
Basic Research Question
The compound has a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Predicted properties include:
- Boiling Point : 227.8 ± 5.0 °C (estimated)
- Density : 1.007 ± 0.06 g/cm³
- pKa : 9.77 ± 0.29 (amine groups) .
Methodological Insight :
These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring amine deprotonation) and purification strategies (e.g., distillation or chromatography under inert conditions due to thermal sensitivity). Phase change data (e.g., boiling point) from related tetrahydrofuran derivatives (e.g., 364.65 K for dimethyltetrahydrofuran) suggest similar volatility, necessitating controlled temperature during synthesis .
What synthetic routes are reported for cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, and what are their efficiency benchmarks?
Basic Research Question
Two primary routes are documented:
From THF-diols : Reaction of tetrahydrofuran diol (THF-diol) with sodium cyanate in anhydrous methylene chloride yields dicarbamate intermediates, followed by reduction (e.g., catalytic hydrogenation) to the diamine. A 9:1 cis/trans diastereomer ratio was achieved with this method .
Disulfonate displacement : Sulfonylation of THF diol derivatives followed by nucleophilic displacement with amines or thiols (e.g., N-acetyl-L-cysteine) generates functionalized analogs, though stereochemical control remains challenging .
Methodological Insight :
Optimize reaction stoichiometry (e.g., 4:1 molar excess of sodium cyanate to THF-diol) and monitor diastereomer ratios via ¹H NMR (e.g., δ 4.34 ppm for cis isomers) .
How can researchers resolve discrepancies in stereochemical assignments of cis/trans diastereomers during characterization?
Advanced Research Question
Data Contradiction Analysis :
Discrepancies often arise from overlapping NMR signals or misassignment of NOE (Nuclear Overhauser Effect) correlations. For example:
- ¹H NMR : cis isomers exhibit distinct splitting patterns (e.g., δ 4.34 ppm as a multiplet for THF ring protons) versus trans isomers .
- X-ray Crystallography : Absolute configuration confirmation is critical, as seen in stereochemical studies of substituted tetrahydrofurans .
Methodological Insight :
Combine 2D NMR (COSY, HSQC) with computational modeling (DFT-based chemical shift predictions) to validate assignments. For ambiguous cases, derivatization with chiral auxiliaries (e.g., Mosher’s reagent) enhances resolution .
What strategies mitigate racemization during functionalization of cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine?
Advanced Research Question
Experimental Design Challenge :
Racemization risks increase under acidic/basic conditions or elevated temperatures. Key strategies include:
- Low-Temperature Reactions : Conduct acylations or alkylations below 0°C to preserve stereochemistry.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during subsequent steps .
Methodological Insight :
Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) .
How does the cis configuration impact the compound’s reactivity in coordination chemistry or catalysis?
Advanced Research Question
Research Findings :
The cis arrangement of amine groups on the tetrahydrofuran ring enables chelation of metal ions (e.g., Cu²⁺, Pd⁰), as demonstrated in analogous diamines. This property is exploitable in:
- Catalysis : As ligands in asymmetric hydrogenation (e.g., Ru complexes).
- Materials Science : Templating metal-organic frameworks (MOFs) .
Methodological Insight :
Characterize coordination modes using UV-Vis spectroscopy (d-d transitions) and X-ray absorption spectroscopy (EXAFS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
